

# Technical Guide: Synthesis of 3-Fluoro-1-Adamantyl Methanol

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## Compound of Interest

Compound Name: *(3-Fluoroadamantan-1-yl)methanol*

CAS No.: 106094-47-7

Cat. No.: B184198

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## Executive Summary & Strategic Rationale

In medicinal chemistry, the adamantane scaffold is a privileged structure for improving lipophilicity and blood-brain barrier (BBB) permeability. However, the metabolic liability of the adamantane cage—specifically at the bridgehead tertiary carbons—often necessitates blocking strategies.

The introduction of a fluorine atom at the 3-position of 1-adamantyl methanol serves two critical functions:

- **Metabolic Blocking:** The high strength of the C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism (hydroxylation) at the bridgehead position, extending the half-life of the pharmacophore.
- **Electronic Modulation:** The electronegative fluorine lowers the pKa of the distal hydroxyl group and alters the lipophilicity (LogP) profile compared to the non-fluorinated parent.

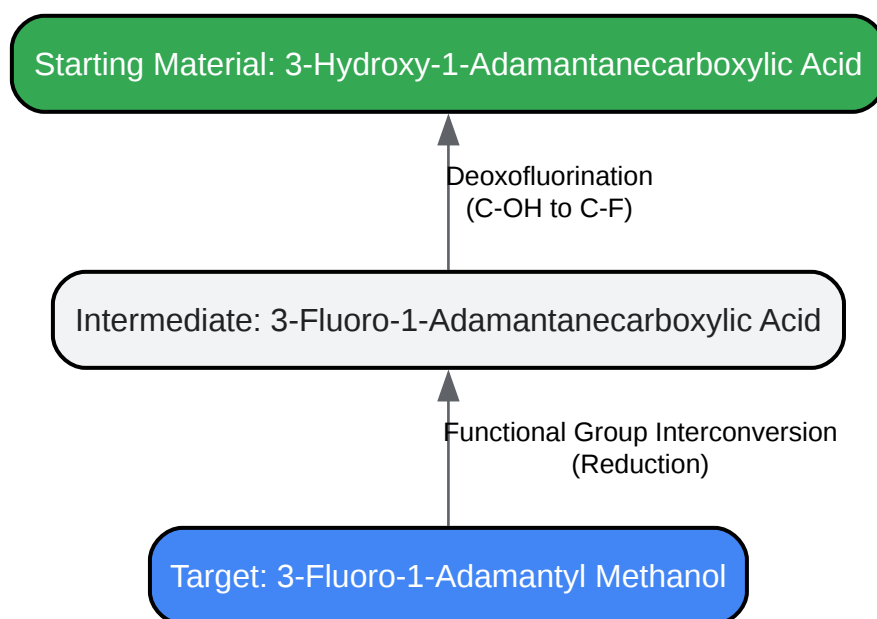
This guide details the most robust, scalable synthetic route: the Deoxofluorination-Reduction Sequence. This pathway is preferred over direct C-H fluorination due to superior regioselectivity and yield.

## Retrosynthetic Analysis

The strategic disconnection relies on the availability of bifunctional adamantane precursors. Direct fluorination of 1-adamantanemethanol is generally avoided due to poor selectivity (mixtures of 3- and 4-fluoro isomers).

Instead, we utilize 3-hydroxy-1-adamantanecarboxylic acid as the starting material. The carboxylic acid moiety serves as a masked alcohol, while the hydroxyl group is pre-positioned for nucleophilic fluorination.

## Visualization: Retrosynthetic Logic



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Caption: Retrosynthetic disconnection strategy identifying the carboxylic acid reduction and deoxofluorination as key steps.

## Detailed Synthetic Protocol

## Phase 1: Deoxofluorination

Objective: Conversion of 3-hydroxy-1-adamantanecarboxylic acid to 3-fluoro-1-adamantanecarboxylic acid.

- Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]
- Solvent: Dichloromethane (DCM), anhydrous.
- Mechanism: The hydroxyl group attacks the sulfur center of DAST, releasing HF. The subsequent nucleophilic attack by fluoride occurs at the bridgehead carbon. Note that the carboxylic acid will also react to form an acyl fluoride, which must be hydrolyzed back to the acid.

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Charge the flask with 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq) and anhydrous DCM (10 mL/g). Cool to  $-78^{\circ}\text{C}$  using a dry ice/acetone bath.
- Addition: Add DAST (2.2 eq) dropwise via syringe. Caution: DAST reacts violently with water and glass surfaces if not strictly anhydrous.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The excess DAST converts the  $-\text{COOH}$  to  $-\text{COF}$  (acyl fluoride).
- Quench/Hydrolysis: Cool to  $0^{\circ}\text{C}$ . Slowly add saturated aqueous  $\text{NaHCO}_3$ . This step is critical: it quenches excess DAST and hydrolyzes the acyl fluoride intermediate back to the carboxylic acid ( $-\text{COF}$   $\rightarrow$   $-\text{COOH}$ ).
- Workup: Extract with DCM (3x). Acidify the aqueous layer with 1M HCl to pH 2 to ensure the carboxylic acid is protonated, then extract again with Ethyl Acetate.

- Purification: Dry combined organics over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Recrystallize from Hexanes/EtOAc.

## Phase 2: Chemoselective Reduction

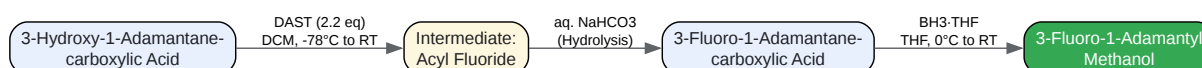
Objective: Reduction of the carboxylic acid to the primary alcohol without defluorination.

- Reagent: Borane-Tetrahydrofuran complex (BH<sub>3</sub>[2]·THF).
- Why BH<sub>3</sub>? Borane is highly chemoselective for carboxylic acids over other functional groups and generally preserves the C-F bond better than LiAlH<sub>4</sub> under reflux.

Protocol:

- Setup: Dry a 100 mL RBF under nitrogen.
- Dissolution: Dissolve 3-fluoro-1-adamantanecarboxylic acid (1.0 eq) in anhydrous THF (0.5 M). Cool to 0°C.
- Reduction: Add BH<sub>3</sub>·THF (1.0 M solution, 1.5 eq) dropwise. Gas evolution (H<sub>2</sub>) will occur.[2]
- Progression: Warm to RT and stir for 4–6 hours. Monitor by TLC (stain with KMnO<sub>4</sub>).
- Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy the borane complex. Stir for 30 minutes.
- Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1M HCl and Brine.
- Isolation: Dry over MgSO<sub>4</sub> and concentrate to yield 3-fluoro-1-adamantyl methanol as a white solid.

## Visualization: Reaction Workflow



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Caption: Step-by-step reaction scheme including the transient acyl fluoride intermediate.

## Analytical Validation & Data

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

Parameter	Expected Value/Observation	Notes
Physical State	White crystalline solid	Waxy texture is common for adamantanes.
<sup>19</sup> F NMR	-130 to -135 ppm (approx)	Characteristic singlet or broad multiplet (decoupled).
<sup>1</sup> H NMR	3.2–3.4 ppm (CH <sub>2</sub> -OH)	Look for the methylene doublet/singlet.
MS (ESI)	[M+H] <sup>+</sup> or [M+Na] <sup>+</sup>	Ionization may be weak; GC-MS is often better for adamantanes.
IR Spectroscopy	~1000–1100 cm <sup>-1</sup> (C-F stretch)	Strong band.

## Safety & Handling (Critical)

- DAST Hazards: DAST releases Hydrogen Fluoride (HF) upon contact with moisture.
  - Control: All glassware must be oven-dried.
  - PPE: Double nitrile gloves and a face shield are mandatory.
  - Antidote: Keep Calcium Gluconate gel nearby in case of skin exposure.
- Pressure: The fluorination step can generate pressure if the temperature ramps too quickly. Use a bubbler or pressure-relief valve.
- Borane: BH<sub>3</sub>·THF is pyrophoric. Quench carefully with methanol to avoid hydrogen buildup.

## References

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- Organic Chemistry Portal.Reduction of Carboxylic Acids. (General protocols for BH3 reduction).
- PubChem.3-Fluoro-1-adamantyl methanol (Compound Summary). (Chemical physical property verification).

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## Sources

- [1. Fluoroalkane synthesis by fluorination or substitution \[organic-chemistry.org\]](#)
- [2. Acid to Alcohol - Common Conditions \[commonorganicchemistry.com\]](#)
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